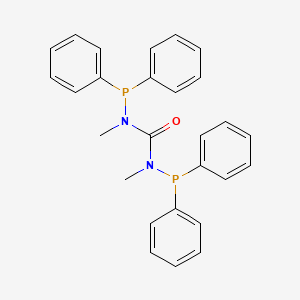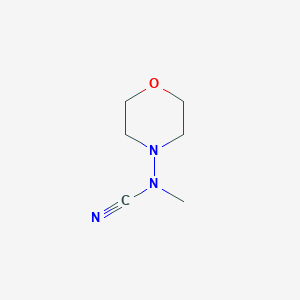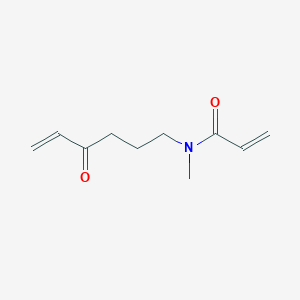![molecular formula C10H10ClHgNO4 B14295446 Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury CAS No. 118962-50-8](/img/structure/B14295446.png)
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a complex organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury typically involves the reaction of mercury(II) chloride with 3-(formyloxy)-3-(2-nitrophenyl)propyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the final product’s purity and quality. Advanced techniques like column chromatography and recrystallization are often employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium thiolate and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of mercury oxides and other oxidized species.
Reduction: Conversion of the nitro group to an amino group, resulting in amino derivatives.
Substitution: Formation of substituted organomercury compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in various biological effects. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury chloride: Another organomercury compound with similar toxicological properties.
Phenylmercury acetate: Used in similar applications but with different reactivity and toxicity profiles.
Ethylmercury chloride: Shares some chemical properties but differs in its biological effects.
Uniqueness
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the formyloxy and nitrophenyl groups differentiates it from other organomercury compounds, providing unique opportunities for research and application.
Eigenschaften
CAS-Nummer |
118962-50-8 |
|---|---|
Molekularformel |
C10H10ClHgNO4 |
Molekulargewicht |
444.23 g/mol |
IUPAC-Name |
chloro-[3-formyloxy-3-(2-nitrophenyl)propyl]mercury |
InChI |
InChI=1S/C10H10NO4.ClH.Hg/c1-2-10(15-7-12)8-5-3-4-6-9(8)11(13)14;;/h3-7,10H,1-2H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
XUWOPYPDAFXYIG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CC[Hg]Cl)OC=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)



![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)


![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)



![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
